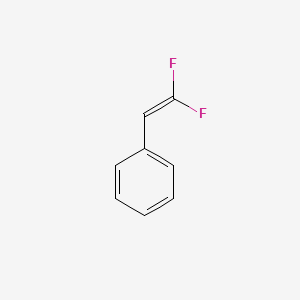

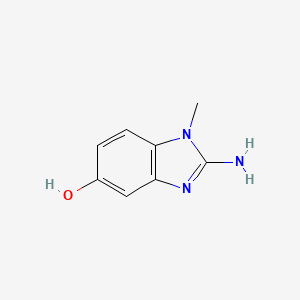

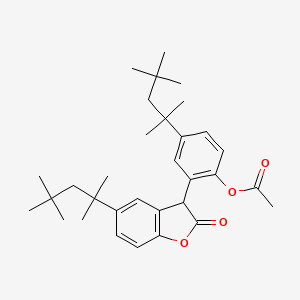

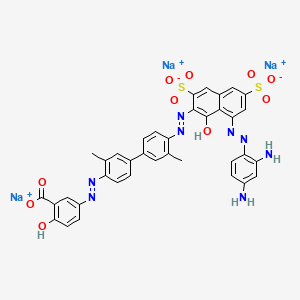

![molecular formula C12H23N2O9PS B1617822 N-[(R)-4-phosphopantothenoyl]-L-cysteine CAS No. 7196-09-0](/img/structure/B1617822.png)

N-[(R)-4-phosphopantothenoyl]-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phosphopantothenoylcysteine, also known as pantothenoylcysteine 4'-phosphate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. 4-Phosphopantothenoylcysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-phosphopantothenoylcysteine is primarily located in the cytoplasm. 4-Phosphopantothenoylcysteine exists in all eukaryotes, ranging from yeast to humans. 4-Phosphopantothenoylcysteine participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from cytidine triphosphate, D-4'-phosphopantothenate, and L-cysteine through its interaction with the enzyme phosphopantothenate--cysteine ligase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into pantetheine 4'-phosphate through its interaction with the enzyme phosphopantothenoylcysteine decarboxylase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine; which is catalyzed by the enzyme fused 4'-phosphopantothenoylcysteine decarboxylase and phosphopantothenoylcysteine synthetase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine; which is mediated by the enzyme phosphopantothenate-cysteine ligase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine through the action of the enzyme phosphopantothenate-cysteine ligase. Finally, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine through the action of the enzyme phosphopantothenoylcysteine decarboxylase. In humans, 4-phosphopantothenoylcysteine is involved in pantothenate and CoA biosynthesis pathway.

N-[(R)-4-phosphopantothenoyl]-L-cysteine is the N-[(R)-4-phosphopantothenoyl] derivative of L-cysteine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a phosphonic acid and a N-[(R)-pantothenoyl]-L-cysteine. It is a conjugate acid of a N-[(R)-4-phosphonatopantothenoyl]-L-cysteinate(3-).

Scientific Research Applications

Role in Coenzyme A Biosynthesis

N-[(R)-4-phosphopantothenoyl]-L-cysteine plays a crucial role in the biosynthesis of coenzyme A (CoA) in bacteria. The enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the formation of N-[(R)-4-phosphopantothenoyl]-L-cysteine from 4′-phosphopantothenate and L-cysteine. This step is significant in the overall pathway leading to the formation of CoA, an essential biomolecule in various cellular processes (Strauss et al., 2001), (Yao et al., 2009).

Kinetic and Mechanistic Insights

The enzyme's kinetic characterization and mechanism have been extensively studied, revealing insights into the Bi Uni Uni Bi Ping Pong mechanism, nucleotide specificity, and the role of various residues in the catalysis process. The binding and reaction mechanisms of PPCS with substrates and intermediates offer a comprehensive understanding of its function in CoA biosynthesis (Patrone et al., 2009), (Zheng et al., 2019).

Potential as a Drug Target

The unique properties of N-[(R)-4-phosphopantothenoyl]-L-cysteine and the enzymes involved in its synthesis present potential targets for the development of selective inhibitors, particularly against bacterial strains. This aspect has implications in developing novel antibacterial strategies and understanding the differences between bacterial and human enzymes for targeted therapy (Gupta et al., 2021).

Wider Biological Roles and Applications

Beyond its role in CoA biosynthesis, the properties of L-cysteine, a component of N-[(R)-4-phosphopantothenoyl]-L-cysteine, have been explored in various contexts. L-cysteine serves as a versatile source for sulfenic acids, playing a significant role in biochemical pathways and having applications in the synthesis of biologically active compounds (Aversa et al., 2005).

properties

CAS RN |

7196-09-0 |

|---|---|

Product Name |

N-[(R)-4-phosphopantothenoyl]-L-cysteine |

Molecular Formula |

C12H23N2O9PS |

Molecular Weight |

402.36 g/mol |

IUPAC Name |

(2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C12H23N2O9PS/c1-12(2,6-23-24(20,21)22)9(16)10(17)13-4-3-8(15)14-7(5-25)11(18)19/h7,9,16,25H,3-6H2,1-2H3,(H,13,17)(H,14,15)(H,18,19)(H2,20,21,22)/t7-,9-/m0/s1 |

InChI Key |

XQYALQVLCNHCFT-CBAPKCEASA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |

SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |

Other CAS RN |

7196-09-0 |

physical_description |

Solid |

sequence |

XC |

synonyms |

4'-phosphopantothenoyl-L-cysteine pantothenylcysteine 4'-phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.